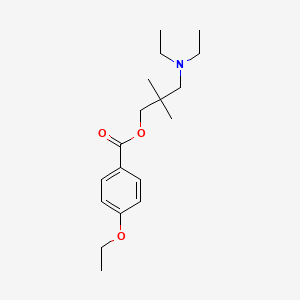

gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate

Description

γ-Diethylamino-β-dimethylpropyl-4-ethoxybenzoate is a synthetic ester derivative featuring a benzoic acid backbone substituted with an ethoxy group at the para position. Such structural attributes suggest applications in pharmaceuticals (e.g., prodrug formulations) or industrial chemistry (e.g., stabilizers or intermediates).

Properties

CAS No. |

78329-99-4 |

|---|---|

Molecular Formula |

C18H29NO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-ethoxybenzoate |

InChI |

InChI=1S/C18H29NO3/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3/h9-12H,6-8,13-14H2,1-5H3 |

InChI Key |

GFUGJIQXJUTTMP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves several steps. One common method includes the esterification of 4-ethoxybenzoic acid with 3-(diethylamino)-2,2-dimethylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

A European patent application (2021/09) details derivatives of 2,2,6,6-tetramethylpiperidin-4-yl esters, including acetate, propionate, and longer alkyl-chain variants (up to nonanoate) . While these compounds share an ester functional group, their core structure diverges significantly from γ-diethylamino-β-dimethylpropyl-4-ethoxybenzoate:

Table 1: Key Structural Differences

| Compound | Core Structure | Ester Group | Key Substituents |

|---|---|---|---|

| γ-Diethylamino-β-dimethylpropyl-4-ethoxybenzoate | Benzoate | 4-ethoxy | γ-diethylamino, β-dimethylpropyl |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidinyl | Acetate | None (shorter alkyl chain) |

| 2,2,6,6-Tetramethylpiperidin-4-yl nonanoate | Piperidinyl | Nonanoate | Long-chain alkyl (C9) |

Key Observations :

- Lipophilicity: The ethoxy group in the target compound likely enhances lipophilicity compared to shorter-chain piperidinyl esters (e.g., acetate). However, the piperidinyl nonanoate derivative may exhibit even greater hydrophobicity due to its C9 chain .

- Applications: Piperidinyl esters are often employed as light stabilizers or antioxidants in polymers. The target compound’s amino and ethoxy groups may expand its utility into pharmaceutical contexts (e.g., pH-sensitive drug delivery).

Functional Group Comparisons

- Ethoxy vs. Alkoxy Groups : The 4-ethoxy substituent on the benzoate ring may improve electron-donating effects compared to methoxy or propoxy groups, altering electronic properties and stability.

Research Findings and Data Limitations

- Synthesis Challenges: The complex substitution pattern (diethylamino, dimethylpropyl) may complicate synthesis compared to simpler piperidinyl esters, necessitating multi-step protocols.

- Stability Data: No direct stability studies are available for the target compound. However, piperidinyl esters with bulky substituents (e.g., 2,2,6,6-tetramethyl groups) demonstrate improved thermal stability, suggesting analogous benefits for the target molecule .

- Biological Activity: Amino-substituted esters often exhibit enhanced membrane permeability, a trait critical for pharmaceutical applications. This remains speculative for the target compound without empirical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.